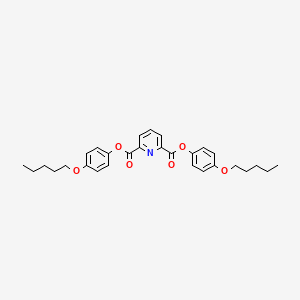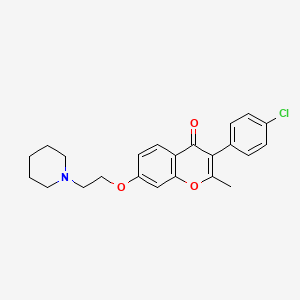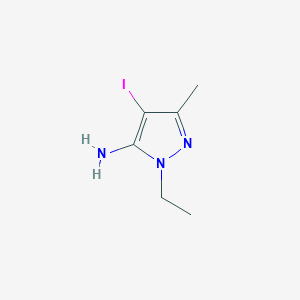
Bis(4-pentoxyphenyl) Pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, complexes of pyridine 2,6-dicarboxylate with metals such as Mg and Sr have been synthesized by the method of liquid phase reflux . Also, phenylpyridine diamide ligands were synthesized and explored for the solvent extraction of Pu(IV) in a HNO3 medium .Wissenschaftliche Forschungsanwendungen
High Transparent Polyimides with Pyridine and Biphenyl Units
Research highlights the synthesis of polyimides containing pyridine and biphenyl units, focusing on their thermal, mechanical, optical properties, and crystallinity. These materials exhibit promising applications in areas demanding high-performance polymers with specific optical clarity and thermal stability (Guan et al., 2015).
Soluble and Thermally Stable Polyimides
Another study emphasizes the development of soluble and thermally stable polyimides, incorporating phthalimide as a pendent group and pyridine moieties. These materials show excellent solubility in polar solvents and outstanding thermal stability, suggesting their utility in high-temperature applications and as materials for advanced composites (Zhuo et al., 2014).
Conducting Polymers from Pyrrole via Electropolymerization
Investigation into derivatized bis(pyrrol-2-yl) arylenes for electropolymerization to create conducting polymers presents another facet of research. These materials, due to their low oxidation potentials, could be stable in their conducting form, offering potential applications in electronic devices (Sotzing et al., 1996).
Electroluminescent Devices with Bipolar Emitting Material
The synthesis and use of a novel bipolar emitting boron-containing material in efficient single-layer electroluminescent devices highlight the application of such compounds in the development of advanced optoelectronic devices. This study demonstrates the integration of hole-transporting, electron-transporting, and emitting components into a single molecule (Zhang et al., 2006).
Eigenschaften
IUPAC Name |
bis(4-pentoxyphenyl) pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-3-5-7-20-33-22-12-16-24(17-13-22)35-28(31)26-10-9-11-27(30-26)29(32)36-25-18-14-23(15-19-25)34-21-8-6-4-2/h9-19H,3-8,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBFWYBUTPGSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-pentoxyphenyl) Pyridine-2,6-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2753510.png)
![3-((2-Fluorobenzyl)thio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2753512.png)


![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)


![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)
